Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate
Overview
Description
Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate is a chemical compound with the molecular formula C8H8IN3O4 and a molecular weight of 337.07 g/mol. This compound is characterized by its iodine and nitro groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-iodo-3-nitropyridin-2-amine as the starting material.
Reaction Steps: The amino group of 5-iodo-3-nitropyridin-2-amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to produce more oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, leading to different chemical properties.
Substitution: The iodine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation states of the nitro group.
Reduction Products: Amines derived from the reduction of the nitro group.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biological studies to understand the effects of iodine and nitro groups on biological systems.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and bacterial infections.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Methyl 2-(3-nitropyridin-2-ylamino)acetate: Lacks the iodine atom.
Methyl 2-(5-iodopyridin-2-ylamino)acetate: Lacks the nitro group.
Methyl 2-(5-iodo-3-nitro-4-methylpyridin-2-ylamino)acetate: Contains an additional methyl group.
Uniqueness: The presence of both iodine and nitro groups on the pyridine ring makes Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate unique compared to its analogs
Properties
IUPAC Name |
methyl 2-[(5-iodo-3-nitropyridin-2-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3O4/c1-16-7(13)4-11-8-6(12(14)15)2-5(9)3-10-8/h2-3H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTMVBFPPNSZHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(C=C(C=N1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676617 | |
Record name | Methyl N-(5-iodo-3-nitropyridin-2-yl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179359-56-8 | |
Record name | N-(5-Iodo-3-nitro-2-pyridinyl)glycine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1179359-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-(5-iodo-3-nitropyridin-2-yl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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